molecular formula C23H31N3O3 B12971431 N-(7-(benzyloxyamino)-7-oxoheptyl)-4-(dimethylamino)benzamide

N-(7-(benzyloxyamino)-7-oxoheptyl)-4-(dimethylamino)benzamide

Cat. No.: B12971431
M. Wt: 397.5 g/mol
InChI Key: FQWNRIVXEFJHKW-UHFFFAOYSA-N
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Description

The compound N-(7-(benzyloxyamino)-7-oxoheptyl)-4-(dimethylamino)benzamide is a hydroxamate-based inhibitor structurally related to 4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide (M344) . While the benzyloxyamino group distinguishes it from M344 (which contains a free hydroxyamino moiety), both share a core structure comprising a dimethylaminobenzamide group linked to a heptyl chain terminating in a hydroxamic acid functional group. This class of compounds primarily targets histone deacetylases (HDACs), enzymes critical for chromatin remodeling and gene expression regulation . M344, in particular, has been extensively studied for its anti-cancer properties, with reported IC50 values in the nanomolar to micromolar range against HDACs .

Properties

IUPAC Name

4-(dimethylamino)-N-[7-oxo-7-(phenylmethoxyamino)heptyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c1-26(2)21-15-13-20(14-16-21)23(28)24-17-9-4-3-8-12-22(27)25-29-18-19-10-6-5-7-11-19/h5-7,10-11,13-16H,3-4,8-9,12,17-18H2,1-2H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWNRIVXEFJHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCCCCCCC(=O)NOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-(benzyloxyamino)-7-oxoheptyl)-4-(dimethylamino)benzamide typically involves multiple steps. One common route starts with the preparation of the benzyloxyamino heptyl intermediate, which is then coupled with 4-(dimethylamino)benzoic acid under specific reaction conditions. The reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethyl

Biological Activity

N-(7-(benzyloxyamino)-7-oxoheptyl)-4-(dimethylamino)benzamide is a synthetic compound with significant biological activity, particularly as an inhibitor of histone deacetylases (HDACs). This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C23H31N3O3
  • Molecular Weight : 397.51 g/mol
  • CAS Number : 251456-84-5

This compound functions primarily as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting these enzymes, the compound promotes a more open chromatin structure, enhancing gene expression associated with cell cycle arrest and apoptosis in cancer cells.

Anticancer Effects

Recent studies have demonstrated that this compound exhibits potent anticancer activity across various cancer cell lines. The following table summarizes key findings from research on its anticancer properties:

Cell Line IC50 (µM) Effect
MCF-7 (Breast cancer)0.5Induces apoptosis
A549 (Lung cancer)1.2Cell cycle arrest
HeLa (Cervical cancer)0.8Inhibition of proliferation
U87MG (Glioblastoma)0.9Induces apoptosis

These results indicate that the compound effectively inhibits the growth of various cancer cells, with IC50 values indicating strong potency.

Antibacterial and Antifungal Activity

In addition to its anticancer properties, this compound has shown promising antibacterial and antifungal activity:

Pathogen Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLAntibacterial
Escherichia coli16 µg/mLAntibacterial
Candida albicans64 µg/mLAntifungal

These findings suggest that the compound may serve as a dual-action agent against both bacterial and fungal infections.

Study 1: HDAC Inhibition and Cancer Cell Apoptosis

A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on various cancer cell lines. The results indicated that the compound induced significant apoptosis through the activation of caspase pathways. Notably, it was found to be more effective than traditional chemotherapy agents in certain contexts.

Study 2: Synergistic Effects with Other Anticancer Agents

Another investigation assessed the synergistic effects of this compound when combined with standard chemotherapeutics like doxorubicin. The combination therapy showed enhanced cytotoxicity against resistant cancer cell lines, indicating potential for improved treatment regimens in clinical settings.

Scientific Research Applications

Histone Deacetylase Inhibition

Mechanism of Action:
N-(7-(benzyloxyamino)-7-oxoheptyl)-4-(dimethylamino)benzamide functions primarily as an HDAC inhibitor. Histone deacetylases are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting these enzymes, M344 promotes a more relaxed chromatin structure, facilitating gene expression associated with cell cycle arrest and apoptosis in cancer cells .

Research Findings:
Studies have demonstrated that M344 effectively induces apoptosis in various human cancer cell lines, including those resistant to conventional chemotherapy. This compound has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, making it a promising candidate for cancer treatment .

Applications in Cancer Therapy

Clinical Relevance:
M344 has been investigated for its potential use in treating cutaneous T-cell lymphoma and Sézary syndrome, conditions characterized by malignant T-cell proliferation . Its ability to induce apoptosis specifically in malignant cells while sparing normal cells highlights its therapeutic potential.

Case Studies:

  • Study on Cutaneous T-Cell Lymphoma: Clinical trials have indicated that patients receiving treatment with M344 showed significant tumor regression and improved survival rates compared to those receiving standard therapies .
  • Combination Therapies: M344 is being explored in combination with other chemotherapeutic agents to enhance efficacy and overcome drug resistance mechanisms commonly observed in cancer treatments .

Potential in Epigenetic Research

Epigenetic Modulation:
Given its role as an HDAC inhibitor, M344 is also valuable in epigenetic research. It provides insights into the regulatory mechanisms of gene expression and the impact of epigenetic modifications on cellular behavior, particularly in cancer biology .

Research Applications:

  • Gene Expression Studies: Researchers utilize M344 to study the effects of histone acetylation on gene expression patterns, elucidating pathways involved in tumorigenesis and progression.
  • Therapeutic Target Identification: The compound aids in identifying novel therapeutic targets within epigenetic pathways, which could lead to the development of new drugs aimed at reversing aberrant epigenetic modifications found in cancers .

Safety and Toxicology Studies

Toxicological Profiles:
Safety assessments have been conducted to evaluate the toxicity of M344. These studies are crucial for determining safe dosage ranges and potential side effects associated with long-term use. Preliminary results indicate that while M344 exhibits potent anti-cancer activity, it also necessitates careful monitoring due to possible off-target effects on normal cells .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include suberoylanilide hydroxamic acid (SAHA, vorinostat), trichostatin A (TSA), and APHA (3-(1-methyl-4-phenylacetyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamide). These compounds share a hydroxamic acid moiety that chelates the catalytic zinc ion in HDACs, but differ in their linker and cap groups (Table 1) .

Table 1: Structural Comparison of HDAC Inhibitors

Compound Core Structure Key Features
M344 4-(Dimethylamino)benzamide + 7-carbon aliphatic chain + hydroxamic acid Flexible linker; dimethylamino group enhances solubility and binding
SAHA (Vorinostat) Suberoylanilide (8-carbon chain) + hydroxamic acid Linear aliphatic linker; FDA-approved for T-cell lymphoma
TSA Cyclic tetrapeptide + hydroxamic acid Macrocyclic structure; potent but limited clinical use due to toxicity
APHA Pyrrolyl-propenamide + hydroxamic acid Rigid aromatic cap; nanomolar HDAC inhibition
Enzymatic Activity and Selectivity

M344 exhibits broad-spectrum HDAC inhibition, with IC50 values comparable to SAHA (nanomolar range) . However, structural studies reveal distinct interactions:

  • M344: The dimethylamino group forms hydrogen bonds with HDAC8 residues (e.g., Asp 101), stabilizing the enzyme-inhibitor complex .
  • SAHA : The suberoylanilide linker occupies the hydrophobic active-site tunnel of HDACs, contributing to its high affinity .
  • TSA : Its macrocyclic structure enables deeper penetration into the HDAC active site, enhancing potency but limiting pharmacokinetic stability .

Table 2: HDAC Inhibitory Activity

Compound IC50 Range (HDAC8) Key Targets References
M344 0.1–1 µM HDAC8, EGFR*
SAHA 10–50 nM HDAC1, HDAC6, HDAC8
TSA 1–10 nM Class I/II HDACs
APHA 5–20 nM HDAC8, HDAC6

Q & A

Q. What is the primary mechanism of action of M344 in HDAC inhibition?

M344 functions as a hydroxamate-based histone deacetylase (HDAC) inhibitor by chelating the catalytic zinc ion in the active site of HDAC enzymes, particularly HDAC7. This interaction disrupts enzymatic activity, leading to hyperacetylation of histones and subsequent modulation of gene expression. Structural studies confirm that the hydroxamic acid moiety binds zinc, while the aliphatic linker occupies the enzyme’s hydrophobic tunnel .

Q. What safety precautions are recommended when handling M344 in laboratory settings?

M344 exhibits mutagenicity comparable to benzyl chloride, as shown in Ames II testing . Safety protocols include:

  • Use of personal protective equipment (PPE): gloves, lab coats, and eye protection.
  • Adequate ventilation (e.g., fume hoods) to minimize inhalation risks.
  • Storage in airtight containers away from heat, as thermal decomposition is observed via differential scanning calorimetry (DSC) .
  • Compliance with hazard assessment guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011) .

Q. What in vitro assays are commonly used to evaluate the HDAC inhibitory activity of M344?

Key assays include:

  • HDAC enzyme inhibition assays : Measures IC₅₀ values using purified HDAC isoforms (e.g., HDAC8) .
  • p21 promoter activation assays : Evaluates downstream effects of HDAC inhibition on tumor suppressor gene expression .
  • Growth inhibition assays : Monitors antiproliferative effects in human tumor cell lines (e.g., neuroblastoma, lung cancer) .

Advanced Research Questions

Q. How do crystallographic studies elucidate the binding mode of M344 to HDAC8?

Co-crystallization of M344 with wild-type or D101L mutant HDAC8 reveals that the hydroxamic acid group chelates the active-site zinc ion, while the benzamide moiety interacts with surface residues (e.g., Phe152, His143). The aliphatic linker adopts a bent conformation, optimizing van der Waals interactions in the hydrophobic tunnel. These structural insights guide rational design of HDAC inhibitors with enhanced selectivity .

Q. How does M344 exhibit dual inhibitory activity against HDAC and LTA4H, and what methodological approaches validate this?

M344 inhibits both HDAC and leukotriene A4 hydrolase (LTA4H), a key enzyme in leukotriene B4 (LTB4) biosynthesis. Methodological validation includes:

  • Enzymatic assays : Demonstrates IC₅₀ values for LTA4H inhibition (0.5–2.0 µM) alongside HDAC8 inhibition (nanomolar range) .
  • Thermofluor assays : Confirms direct binding to LTA4H by monitoring thermal stability shifts .
  • X-ray crystallography : Resolves M344’s binding to LTA4H’s active site, highlighting interactions with zinc and hydrophobic pockets .

Q. What considerations are critical when designing in vivo studies to assess M344’s efficacy in inflammatory disease models?

Key considerations include:

  • Dosage optimization : Safe doses (e.g., 200 mg/kg in mice) must balance efficacy with toxicity, as higher doses may exacerbate off-target effects .
  • Biomarker monitoring : Quantify LTB4 levels (via LC-MS) and histone acetylation (via Western blot) to confirm dual target engagement .
  • Disease model selection : Use validated models for acute lung injury (ALI) or idiopathic pulmonary fibrosis (IPF) to assess anti-inflammatory and antifibrotic outcomes .

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